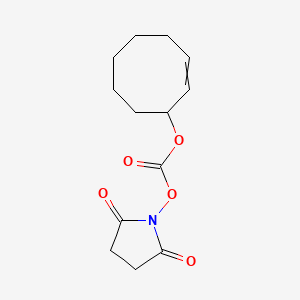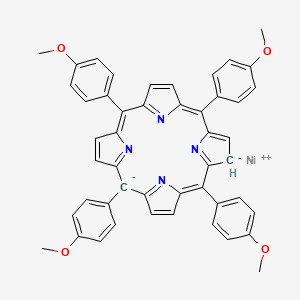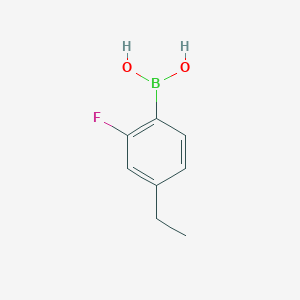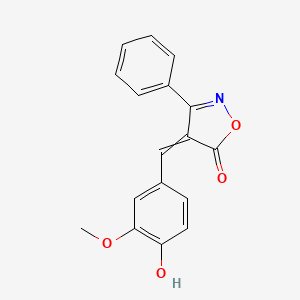![molecular formula C22H25ClN2O4 B12498930 Propyl 5-{[(4-chlorophenyl)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498930.png)
Propyl 5-{[(4-chlorophenyl)acetyl]amino}-2-(morpholin-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPYL 5-[2-(4-CHLOROPHENYL)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is an organic compound with the molecular formula C22H25ClN2O4 It is a complex molecule that features a chlorophenyl group, an acetamido group, and a morpholinyl group attached to a benzoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-[2-(4-CHLOROPHENYL)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:
Formation of the Chlorophenyl Acetamido Intermediate: This step involves the reaction of 4-chlorophenylacetic acid with acetic anhydride in the presence of a catalyst to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with ammonia to form 4-chlorophenylacetamide.
Introduction of the Morpholinyl Group: The 4-chlorophenylacetamide is then reacted with morpholine in the presence of a dehydrating agent to introduce the morpholinyl group.
Formation of the Benzoate Ester: The final step involves the esterification of the intermediate with propyl benzoate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
PROPYL 5-[2-(4-CHLOROPHENYL)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
PROPYL 5-[2-(4-CHLOROPHENYL)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of PROPYL 5-[2-(4-CHLOROPHENYL)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- PROPYL 5-{[(2-CHLOROPHENYL)CARBONYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
- PROPYL 5-{[(4-CHLOROPHENYL)ACETYL]AMINO}-2-(4-MORPHOLINYL)BENZOATE
Uniqueness
PROPYL 5-[2-(4-CHLOROPHENYL)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a morpholinyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H25ClN2O4 |
|---|---|
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
propyl 5-[[2-(4-chlorophenyl)acetyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H25ClN2O4/c1-2-11-29-22(27)19-15-18(7-8-20(19)25-9-12-28-13-10-25)24-21(26)14-16-3-5-17(23)6-4-16/h3-8,15H,2,9-14H2,1H3,(H,24,26) |
InChI-Schlüssel |
ZYWRMUGOUDBHLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12498856.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498870.png)


![N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12498891.png)
![Cobalt(3+) acetate ion 2,4-di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-oxidophenyl)methylidene]amino}cyclohexyl)imino]methyl}benzenolate](/img/structure/B12498895.png)
![N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498905.png)
![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B12498912.png)

![N-tert-butyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498922.png)



